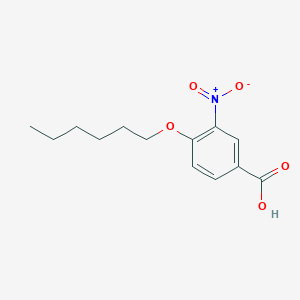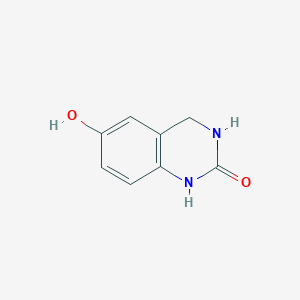![molecular formula C17H28BNO2 B1387178 N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine CAS No. 934586-48-8](/img/structure/B1387178.png)
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine
Descripción general
Descripción
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine is a useful research compound. Its molecular formula is C17H28BNO2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the suzuki-miyaura coupling reaction , suggesting that it may interact with palladium catalysts.
Mode of Action
It’s known that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which forms a complex with a palladium catalyst. This complex then reacts with an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in methanol .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from light and air . Furthermore, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, and is usually performed in an organic solvent .
Análisis Bioquímico
Biochemical Properties
N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound interacts with palladium catalysts to facilitate these reactions, highlighting its importance in synthetic chemistry. Additionally, this compound can interact with various biomolecules, including enzymes involved in transesterification reactions . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein . This modulation can impact the production of amyloid-beta peptides, which are associated with neurodegenerative diseases. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . Additionally, it can inhibit or activate enzymes such as γ-secretase, thereby influencing the cleavage of amyloid precursor protein and the production of amyloid-beta peptides . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and potential toxicity to specific organs
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can participate in borylation reactions, which are essential for the synthesis of complex organic molecules . Additionally, it can influence the activity of enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites and impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can interact with specific transporters that facilitate its uptake into cells, where it can accumulate in specific compartments or organelles . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-13(2)19(7)12-14-10-8-9-11-15(14)18-20-16(3,4)17(5,6)21-18/h8-11,13H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFUGSTPKCBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


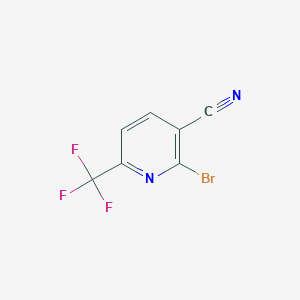
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)
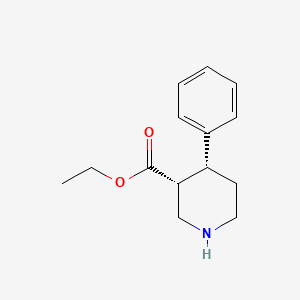
![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)
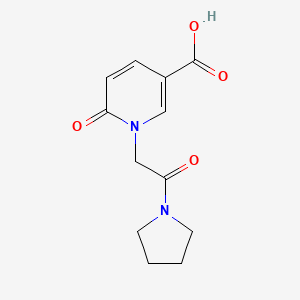

![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)
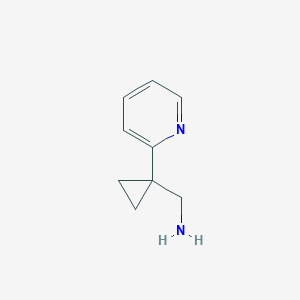
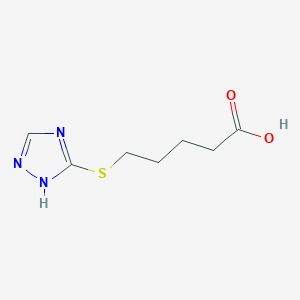
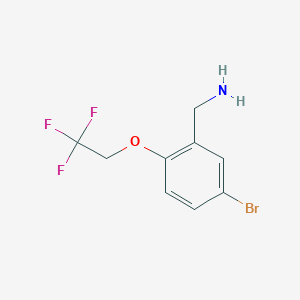
![Benzenamine, 2-[(hexyloxy)methyl]-](/img/structure/B1387113.png)
